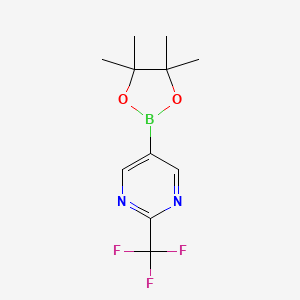![molecular formula C10H10BNO2 B6206336 [3-(1-cyanocyclopropyl)phenyl]boronic acid CAS No. 2096334-10-8](/img/new.no-structure.jpg)
[3-(1-cyanocyclopropyl)phenyl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(1-cyanocyclopropyl)phenyl]boronic acid is a boronic acid derivative with the molecular formula C10H10BNO2 and a molecular weight of 187.01 g/mol . This compound is characterized by the presence of a cyanocyclopropyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in organic molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, [3-(1-cyanocyclopropyl)phenyl]boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and the attached organic group) from boron to a transition metal, typically palladium . The palladium then forms a new bond with the electrophilic carbon atom in the target molecule .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling reactions, this compound plays a crucial role in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially affecting various biochemical pathways depending on the specific reaction context .
Pharmacokinetics
The compound’s physical form is a powder , which suggests it could be administered in various ways, potentially influencing its absorption and distribution
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific context of its use. In Suzuki-Miyaura cross-coupling reactions, the compound enables the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds . The specific effects at the molecular and cellular level would depend on the nature of these compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in Suzuki-Miyaura cross-coupling reactions, the reaction conditions (e.g., temperature, solvent, presence of a base) can significantly affect the efficiency of the transmetalation process and the yield of the reaction . Additionally, the compound’s stability may be influenced by storage conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1-cyanocyclopropyl)phenyl]boronic acid typically involves the following steps:
Formation of the cyanocyclopropyl group: This can be achieved through the reaction of a suitable cyclopropane precursor with cyanide sources under basic conditions.
Attachment to the phenyl ring: The cyanocyclopropyl group is then introduced to the phenyl ring via electrophilic aromatic substitution or other suitable methods.
Introduction of the boronic acid group: The final step involves the conversion of the phenyl group to a boronic acid derivative, often through the use of boron reagents such as boronic esters or boron trihalides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[3-(1-cyanocyclopropyl)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyanocyclopropyl group can be reduced to form amines or other derivatives.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst or reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines or other reduced derivatives.
Substitution: Biaryl compounds through Suzuki-Miyaura cross-coupling.
Aplicaciones Científicas De Investigación
[3-(1-cyanocyclopropyl)phenyl]boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the cyanocyclopropyl group, making it less versatile in certain synthetic applications.
Cyclopropylboronic acid: Lacks the phenyl group, limiting its use in aromatic substitution reactions.
Cyanophenylboronic acid: Lacks the cyclopropyl group, affecting its reactivity and binding properties.
Uniqueness
[3-(1-cyanocyclopropyl)phenyl]boronic acid is unique due to the presence of both the cyanocyclopropyl and phenyl groups, which confer distinct reactivity and binding properties. This makes it a valuable compound in various fields of research and industrial applications .
Propiedades
Número CAS |
2096334-10-8 |
|---|---|
Fórmula molecular |
C10H10BNO2 |
Peso molecular |
187 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



